tert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate, also known as tert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate, is a chiral compound often employed as a key building block in organic synthesis. Its importance stems from its role as a vital intermediate in the production of HMG-CoA reductase inhibitors, more commonly known as statins. [] These drugs are widely prescribed for their cholesterol-lowering properties, making the efficient synthesis of this intermediate highly significant in the pharmaceutical industry. []
Methods of Synthesis
The synthesis of tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate can be achieved through several methods, often involving asymmetric synthesis techniques that utilize biocatalysts. One notable method involves the use of carbonyl reductases, which are enzymes that facilitate the reduction of carbonyl groups to alcohols.
Technical Parameters:
Structural Characteristics
tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate features a complex structure characterized by:
The stereochemistry, particularly at the 5-position, plays a vital role in its interaction with biological targets, such as enzymes involved in cholesterol synthesis .
Reactivity and Pathways
tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate participates in various chemical reactions primarily due to its functional groups:
Research indicates that this compound may also act as an impurity during the synthesis of rosuvastatin, highlighting its involvement in significant pharmaceutical pathways .
Biological Activity
The mechanism of action for tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate primarily revolves around its role as an intermediate in statin synthesis. Statins inhibit HMG-CoA reductase, an enzyme critical for cholesterol biosynthesis. The specific stereochemistry allows for optimal binding to this enzyme, thereby enhancing the efficacy of statins like rosuvastatin .
Properties Overview
The physical and chemical properties of tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate include:
Safety data indicates that it poses certain hazards (e.g., classified under GHS hazard statements), necessitating careful handling during laboratory work .
Scientific Applications
tert-Butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate (CAS No. 154026-92-3) is a chiral organic compound with the molecular formula C₁₀H₁₇ClO₄ and a molecular weight of 236.69 g/mol. Its structure integrates four key functional elements: a tert-butyl ester group providing steric bulk and hydrolytic stability, a ketone at the C3 position, a chlorine substituent at C6, and a stereogenic hydroxy group at the C5 position with strict (S)-configuration [4] [7]. The molecule’s IUPAC name is tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate, and its canonical SMILES representation is CC(C)(C)OC(=O)CC(=O)CC@@HO, explicitly denoting the chiral center [4] [6].
Table 1: Physicochemical Properties of tert-Butyl (5S)-6-Chloro-5-Hydroxy-3-Oxohexanoate
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₇ClO₄ |
Molecular Weight | 236.69 g/mol |
CAS Number | 154026-92-3 |
XLogP3 | 0.9 (Indicating moderate hydrophobicity) |
Hydrogen Bond Acceptor Count | 4 |
Rotatable Bond Count | 6 |
The C5 hydroxy group engages in intramolecular hydrogen bonding with the C3 ketone, influencing reactivity and crystalline packing. The chlorine atom enhances electrophilicity at C6, facilitating nucleophilic substitution during downstream derivatization. This compound typically exists as a viscous liquid or low-melting solid and exhibits solubility in polar organic solvents (e.g., methanol, ethyl acetate) but limited solubility in aqueous systems—a property that significantly impacts its biocatalytic processing [3] [8].
This compound serves as a pivotal chiral intermediate in synthesizing statin drugs, particularly atorvastatin and rosuvastatin, which are 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors. The (S)-configuration at C5 is indispensable for diastereoselective reduction to yield the (3R,5S)-dihydroxyhexanoate pharmacophore required for effective HMG-CoA reductase binding [3] [10].
Two primary enzymatic routes exploit this synthon:
Table 2: Biocatalytic Systems for Processing tert-Butyl (5S)-6-Chloro-5-Hydroxy-3-Oxohexanoate
Biocatalyst | Substrate Loading | Yield | Stereoselectivity | Innovation |
---|---|---|---|---|
Lactobacillus kefir ADH mutant (LkTADH) | 427 mM (100 g/L) | 94% | >99.5% ee | Fed-batch substrate control |
Rhodosporidium toruloides RtSCR9 mutant (R9M) | 1 M (236 g/L) | 98.9% | >99% ee | 10% Tween-80 co-solvent |
Candida magnoliae carbonyl reductase | 200 g/L | 97.2% | 98.6% de | Glucose dehydrogenase cofactor recycling |
Process innovations address solubility and stability limitations:
The discovery of compactin (mevastatin) in the 1970s initiated the statin era, but inefficient synthesis of the chiral dihydroxyheptanoate side chain hindered commercialization. Early statins (e.g., simvastatin) used fermentation, while later generations demanded chemoenzymatic routes to access complex stereochemistry [3].
Key milestones for this synthon include:
Synthetic Route Evolution:
Chemical Synthesis (1980s–1990s) ↓ High cost, low *ee* ↓ Microbial Whole-Cell Reduction (e.g., *L. kefir*, 1990s) ↓ Scalability limits ↓ Recombinant Enzymes + Cofactor Recycling (2000s) ↓ Engineered Mutants + Biphasic Systems (2010s)
This compound’s integration into statin synthesis exemplifies the transition from stoichiometric chiral auxiliaries to atom-economical biocatalysis, reducing waste and energy intensity while ensuring pharmacopoeia-grade stereochemical purity [3] [8] [10].
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1